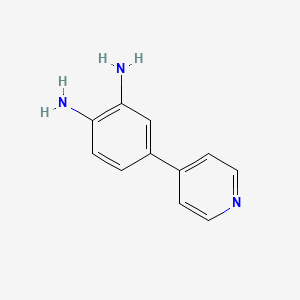

4-(Pyridin-4-yl)benzene-1,2-diamine

Übersicht

Beschreibung

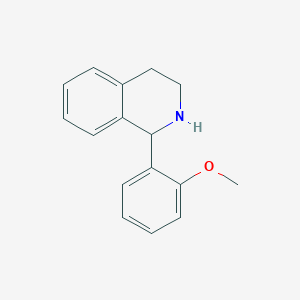

“4-(Pyridin-4-yl)benzene-1,2-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, and its derivatives have the ability to donate sigma electrons and accept pi electrons. It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .

Molecular Structure Analysis

The molecular formula of “4-(Pyridin-4-yl)benzene-1,2-diamine” is C11H11N3 . Unfortunately, the specific structural details or crystallographic data are not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)benzene-1,2-diamine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

4-(Pyridin-4-yl)benzene-1,2-diamine (abbreviated as TPB) serves as a versatile ligand in coordination chemistry. Researchers have incorporated TPB into metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. These MOFs exhibit intriguing properties, such as gas adsorption, catalysis, and selective ion exchange .

Antimicrobial Activity

Researchers have synthesized novel TPB derivatives and evaluated their antimicrobial properties. While TPB itself may not exhibit strong antimicrobial activity, modifications of its structure could lead to more potent compounds. These derivatives may find applications in drug development and combating bacterial infections .

Anticancer Agents

TPB derivatives have been explored for their potential as anticancer agents. In particular, some TPB-based compounds exhibit promising cytotoxicity against cancer cell lines, including A549 and HCT116. Further studies are needed to optimize their efficacy and selectivity .

Organic Electronics and Optoelectronics

TPB-containing materials have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their π-conjugated structures make them suitable for charge transport and light emission applications .

Supramolecular Chemistry and Host-Guest Interactions

TPB can participate in supramolecular assemblies through hydrogen bonding and π-π interactions. Researchers have explored TPB-based host-guest systems for molecular recognition, drug delivery, and sensing applications. These studies highlight TPB’s role in creating functional materials with tailored properties .

Safety and Hazards

The safety information available indicates that “4-(Pyridin-4-yl)benzene-1,2-diamine” is classified under GHS07, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

It is known to belong to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate electrons through sigma bonds and accept electrons through pi bonds, allowing them to form stable complexes with various metals .

Mode of Action

The mode of action of 4-(Pyridin-4-yl)benzene-1,2-diamine is primarily through its ability to form stable complexes with various metals . The compound’s pyridine moieties can donate electrons through sigma bonds and accept electrons through pi bonds, enabling it to interact with its targets .

Biochemical Pathways

Pyridine-based ligands are known to be involved in a wide range of applications, including catalysis, bioinorganic chemistry, coordination chemistry, and bio-mimetic chemistry .

Pharmacokinetics

The compound’s solubility, dipole moment, and conductivity, which can influence its bioavailability, are known to be affected by its structure and geometry .

Result of Action

It is known that pyridine-based ligands can form stable complexes with various metals, which can have a wide range of potential applications .

Eigenschaften

IUPAC Name |

4-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZAGTUANUIVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298390 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)benzene-1,2-diamine | |

CAS RN |

80420-88-8 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80420-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

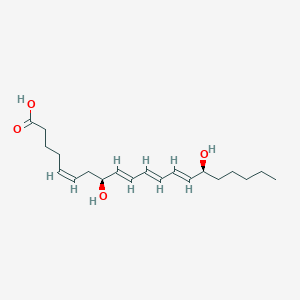

![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

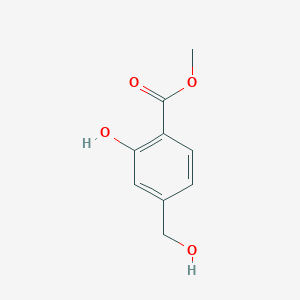

![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)

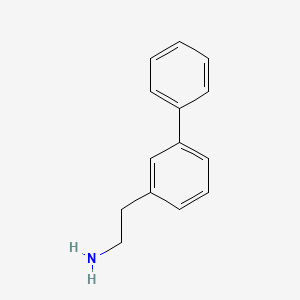

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)